molecular formula C12H16O5 B148282 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid CAS No. 136849-75-7

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Cat. No.: B148282
CAS No.: 136849-75-7
M. Wt: 240.25 g/mol
InChI Key: HXOYWJCDYVODON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid is an organic compound with the molecular formula C10H12O5. It is a white crystalline solid that is soluble in alcohol, ethers, and esters but insoluble in water. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid involves the condensation of 4-methoxybenzaldehyde with ethyl acetate under basic conditions to form 4-(4-Hydroxymethyl-3-methoxyphenoxy)-ethanol. This intermediate is then subjected to acid catalysis to yield the desired acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 4-(4-Carboxy-3-methoxyphenoxy)-butyric acid.

    Reduction: 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxymethyl-3-methoxyphenylacetic acid
  • 4-Hydroxymethyl-3-methoxyphenoxyacetic acid
  • 4-Hydroxymethyl-3-methoxyphenoxypropionic acid

Uniqueness

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid is unique due to its specific structural features, such as the butyric acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOYWJCDYVODON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCCCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405331
Record name 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136849-75-7
Record name 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary application of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid in organic synthesis?

A1: this compound (HMPB) is primarily utilized as a hyperacid-sensitive linker in solid-phase peptide synthesis []. This means it is cleaved under highly acidic conditions, allowing for the gentle release of synthesized peptides from the solid support without damaging sensitive functional groups.

Q2: What are the advantages of using HMPB compared to other linkers in Fmoc/tBu solid-phase peptide synthesis?

A2: HMPB offers distinct advantages in Fmoc/tBu solid-phase peptide synthesis due to its hyperacid sensitivity []. This allows for the use of milder cleavage cocktails compared to other linkers, minimizing side reactions and racemization, which are critical considerations when synthesizing complex or sensitive peptides.

Q3: Is this compound commercially available, and in what forms can it be obtained?

A3: Yes, this compound is commercially available []. Researchers can obtain it in its free acid form or as pre-functionalized resins. Common pre-functionalized resins include 4-[4-(hydroxymethyl)-3-methoxyphenoxy] butanoic acid benzhydrylamine resin (HMPB-BHA) and 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid 4-methyl benzhydrylamine resin (HMPB-MBHA), which are ready to be used directly in peptide synthesis [].

Q4: Are there any published research articles describing the synthesis of cyclic peptides using this compound as a linker?

A4: Yes, research exists on using this compound for cyclic peptide synthesis. One such example is the paper titled "The synthesis of cyclic peptides using fmoc solid-phase chemistry and the linkage agent this compound" []. Although the abstract isn't available in the provided context, the title clearly indicates its use in cyclic peptide synthesis using Fmoc solid-phase chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.